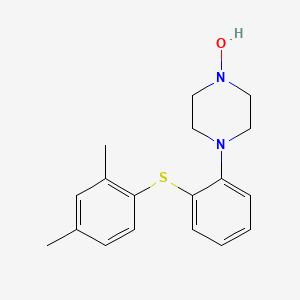
N-HydroxyVortioxetine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-HydroxyVortioxetine is a derivative of vortioxetine, a well-known antidepressant belonging to the serotonin modulator and stimulator (SMS) class. Vortioxetine is primarily used for the treatment of major depressive disorder (MDD) and has a multimodal mechanism of action, affecting various serotonin receptors and inhibiting serotonin reuptake . This compound is a modified version of this compound, potentially offering unique properties and applications in scientific research and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-HydroxyVortioxetine involves the introduction of a hydroxyl group to the nitrogen atom of vortioxetine. This can be achieved through various synthetic routes, including:
Direct N-Hydroxylation: Using hydroxylating agents such as hydroxylamine or its derivatives under controlled conditions.
Oxidative Methods: Employing oxidizing agents like hydrogen peroxide or peracids in the presence of catalysts to achieve selective N-hydroxylation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:
Catalytic Processes: Utilizing metal catalysts to enhance the efficiency of the hydroxylation reaction.
Continuous Flow Chemistry: Implementing continuous flow reactors to maintain consistent reaction conditions and improve scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-HydroxyVortioxetine can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the N-hydroxy group back to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Compounds with different functional groups replacing the hydroxyl group.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological molecules and potential effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mécanisme D'action
The mechanism of action of N-HydroxyVortioxetine is likely similar to that of vortioxetine, involving modulation of serotonin receptors and inhibition of serotonin reuptake . The hydroxyl group may enhance its binding affinity or alter its interaction with specific receptors, leading to unique pharmacological effects. Key molecular targets include:
Serotonin Transporter (SERT): Inhibition of serotonin reuptake.
Serotonin Receptors: Agonist or antagonist activity at various serotonin receptors, including 5-HT1A, 5-HT1B, 5-HT3, 5-HT1D, and 5-HT7.
Comparaison Avec Des Composés Similaires
Similar Compounds
Vortioxetine: The parent compound, primarily used as an antidepressant.
N-HydroxyDerivatives: Other N-hydroxy derivatives of similar compounds, which may have comparable properties.
Uniqueness
N-HydroxyVortioxetine stands out due to its unique hydroxyl group, which may confer distinct pharmacological properties and potential therapeutic benefits. Its ability to modulate serotonin receptors and inhibit serotonin reuptake, combined with the presence of the hydroxyl group, makes it a compound of interest for further research and development.
Propriétés
Formule moléculaire |
C18H22N2OS |
|---|---|
Poids moléculaire |
314.4 g/mol |
Nom IUPAC |
1-[2-(2,4-dimethylphenyl)sulfanylphenyl]-4-hydroxypiperazine |
InChI |
InChI=1S/C18H22N2OS/c1-14-7-8-17(15(2)13-14)22-18-6-4-3-5-16(18)19-9-11-20(21)12-10-19/h3-8,13,21H,9-12H2,1-2H3 |
Clé InChI |
SFZVSIQLKIWKAK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)SC2=CC=CC=C2N3CCN(CC3)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


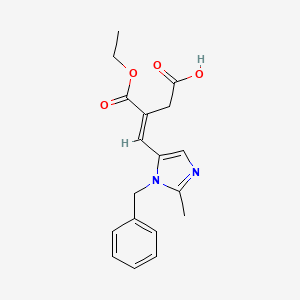

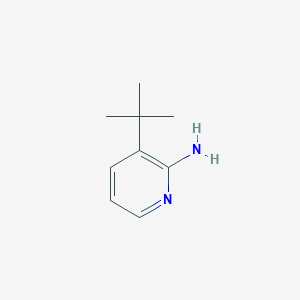
![(alphaS)-2-[[2-(4-Oxido-4-Morpholinyl)acetyl]amino]Benzenebutanoyl-L-leucyl-N-[(1S)-3-methyl-1-[[(2R)-2-methyl-2-oxiranyl]carbonyl]butyl]-L-Phenylalaninamide](/img/structure/B13437663.png)
![(2S,3R,4R,5R,6R)-2-methyl-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-phenoxyoxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B13437671.png)

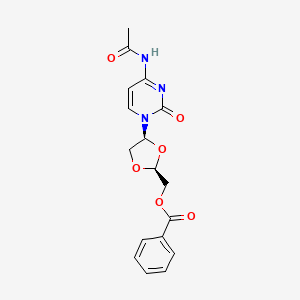
![2-(Hydroxymethyl)-Alpha,Alpha-dimethyl-1H-imidazo[4,5-c]quinoline-1-ethanol](/img/structure/B13437694.png)
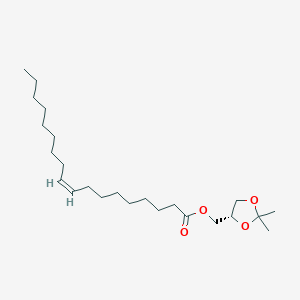
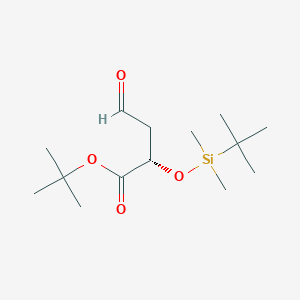

![(1R,4S,4'Z,5'S,6R,6'S,8R,10Z,13R,14Z,16Z,20R,21R,24S)-21-[tert-butyl(dimethyl)silyl]oxy-24-hydroxy-4'-methoxyimino-5',11,13,22-tetramethyl-6'-[(E)-4-methylpent-2-en-2-yl]spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B13437730.png)

![5-[(2R)-2-[[2-(2-Hydroxyphenoxy)ethyl]amino]propyl]-2-methoxybenzenesulfonamide Hydrochloride (Desethyltamsulosin Hydrochloride)](/img/structure/B13437740.png)
